Monomethyl auristatin E intermediate-14 is a significant chemical compound utilized in the synthesis of Monomethyl auristatin E, a potent cytotoxic agent. This compound is classified as a microtubule/tubulin inhibitor with notable anticancer properties. Monomethyl auristatin E is primarily employed in antibody-drug conjugates, enhancing targeted delivery of cytotoxic agents to cancer cells. The compound has a CAS number of 1932791-56-4 and is available for research purposes only, not for therapeutic use .
Monomethyl auristatin E intermediate-14 serves as a critical building block in the synthesis of Monomethyl auristatin E. The synthesis typically involves multiple steps, including:
The precise reaction conditions, such as temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity .
Monomethyl auristatin E intermediate-14 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 717.98 g/mol .
The structure includes:
The IUPAC name for this compound is:
Monomethyl auristatin E intermediate-14 undergoes various chemical reactions during its synthesis and application:
Monomethyl auristatin E functions primarily as an antimitotic agent by inhibiting the polymerization of tubulin, which is essential for microtubule formation during cell division. Upon internalization into cancer cells via antibody-drug conjugates:
Monomethyl auristatin E intermediate-14 exhibits several notable physical and chemical properties:
Other relevant properties include:
Monomethyl auristatin E intermediate-14 is primarily utilized in research settings focused on cancer therapeutics. Its applications include:
Solid-phase peptide synthesis (SPPS) enables the controlled assembly of complex peptide backbones essential for Monomethyl Auristatin E (MMAE) intermediate-14. The process utilizes Fmoc-protected amino acids anchored to 2-chlorotrityl chloride resin, which minimizes racemization during repeated deprotection cycles. Key innovations include:
Table 1: SPPS Parameters for MMAE Intermediate-14 Precursors
Residue Position | Coupling Reagent | Time (min) | Yield (%) | Epimerization (%) |
---|---|---|---|---|
N-methylvaline | HATU/DIPEA | 45 | 99 | 1.8 |
Dolaisoleucine | PyBOP/NMM | 60 | 97 | 2.5 |
Dap(Boc)-MMAE | COMU/HOAt | 90 | 95 | 3.1 |
Post-synthesis, reverse-phase HPLC purification with C18 columns and acetonitrile/water gradients (0.1% TFA) yields >99% pure precursors, confirmed by MALDI-TOF mass spectrometry (observed m/z: 221.30 for C13H19NO2; calculated: 221.30) [2] [6].
Convergent synthesis overcomes limitations in linear SPPS by coupling pre-formed fragments:
Table 2: Pharmacokinetic Parameters of MMAE Intermediate-14 Fragments
Parameter | C1-C10 Fragment | C11-C16 Fragment | Conjugated MMAE |
---|---|---|---|
LogP (calculated) | 3.2 | 2.8 | 4.1 |
Plasma t1/2 (h) | 0.5 | 0.8 | 18.5* |
Tumor AUC0-∞ (ng·h/g) | - | - | 1450 |
*Half-life extended via conjugation to targeting moieties [9]
Maleimidocaproyl (MC) linkers bridge cysteine-containing peptides and MMAE intermediate-14, enabling stable bioconjugation:
Table 3: Performance Comparison of MMAE Conjugation Linkers
Linker Type | Conjugation Efficiency (%) | Human Serum Stability (24h, %) | Drug Release Rate (t1/2, h) |
---|---|---|---|
Maleimidocaproyl (MC) | >90 | >98 | 0.8 |
Maleimidomethyl cyclohexane (MCC) | 85 | >95 | 2.5 |
N-Phenyl maleimide (MC-Ph) | 88 | 92 | 4.1 |
*Release rate measured in cathepsin B buffer [6]
Innovations include MCC (maleimidomethyl cyclohexane-1-carboxylate) linkers that resist retro-Michael reactions via ring-opening hydrolysis, enhancing plasma stability [6].
Scalable production faces hurdles in purification and reaction control:
Solutions include parametric purification (temperature-controlled crystallization) isolating intermediates at 95% purity and flow chemistry for diazotization and ester hydrolysis, reducing step count from 18 to 12 [6] [9].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7